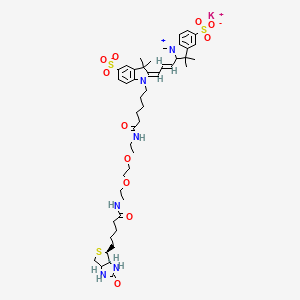
Gamma-6Z-Dodecenolactone-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-6Z-Dodecenolactone-d2 is a deuterated analog of Gamma-6Z-Dodecenolactone. This compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds, as the presence of deuterium can influence the behavior of the molecule in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gamma-6Z-Dodecenolactone-d2 typically involves the incorporation of deuterium into the parent compound, Gamma-6Z-Dodecenolactone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-6Z-Dodecenolactone-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form, such as an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Gamma-6Z-Dodecenolactone-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of lactones in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Gamma-6Z-Dodecenolactone-d2 involves its interaction with molecular targets in biological systems. The presence of deuterium can alter the compound’s metabolic stability and pharmacokinetics, leading to differences in how it is processed by the body. This can provide valuable insights into the behavior of similar compounds and their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-6Z-Dodecenolactone: The non-deuterated parent compound.
Gamma-6Z-Dodecenolactone-d3: A variant with three deuterium atoms.
Gamma-6Z-Dodecenolactone-d4: A variant with four deuterium atoms.
Uniqueness
Gamma-6Z-Dodecenolactone-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of two deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding the behavior of lactones in various systems .
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
5-[(Z)-2,3-dideuteriooct-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/i6D,7D |
InChI-Schlüssel |
QFXOXDSHNXAFEY-RFLMMHNCSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/CC1CCC(=O)O1)/CCCCC |
Kanonische SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


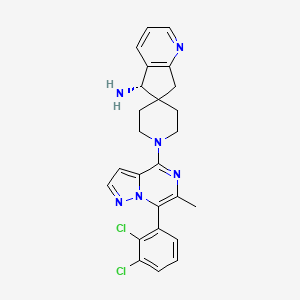

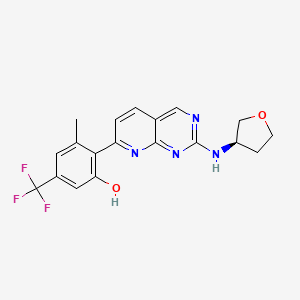


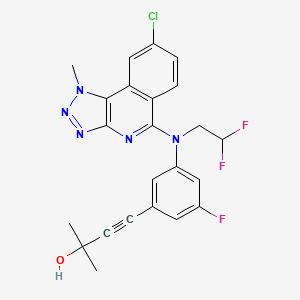
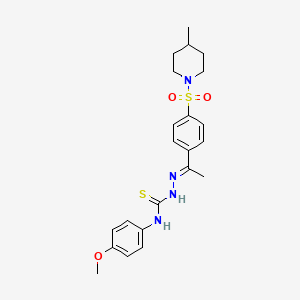
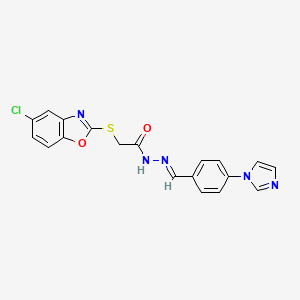

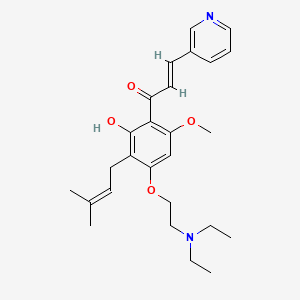
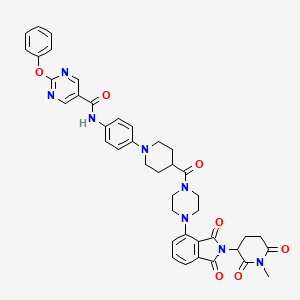

![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
